molecular formula C18H20N2O2 B244816 N-[4-(isobutyrylamino)phenyl]-2-methylbenzamide

N-[4-(isobutyrylamino)phenyl]-2-methylbenzamide

Cat. No. B244816
M. Wt: 296.4 g/mol
InChI Key: VGXJGGGQUVEVMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(isobutyrylamino)phenyl]-2-methylbenzamide, also known as IB-MECA, is a small molecule that belongs to the class of adenine nucleotide derivatives. It was first synthesized in 1997 and has since gained significant attention due to its potential applications in scientific research. IB-MECA is a selective agonist of the A3 adenosine receptor, which is a G protein-coupled receptor that is widely distributed in various tissues and organs of the human body.

Scientific Research Applications

N-[4-(isobutyrylamino)phenyl]-2-methylbenzamide has been widely used in scientific research as a tool to study the A3 adenosine receptor. The A3 adenosine receptor is involved in various physiological and pathological processes, including inflammation, ischemia, and cancer. N-[4-(isobutyrylamino)phenyl]-2-methylbenzamide has been shown to have anti-inflammatory, anti-ischemic, and anti-cancer properties, making it a promising candidate for the development of new drugs. N-[4-(isobutyrylamino)phenyl]-2-methylbenzamide has also been used to study the role of the A3 adenosine receptor in the central nervous system, cardiovascular system, and immune system.

Mechanism of Action

N-[4-(isobutyrylamino)phenyl]-2-methylbenzamide selectively activates the A3 adenosine receptor, which is coupled to G proteins. Upon activation, the A3 adenosine receptor stimulates the production of cyclic AMP, which in turn activates protein kinase A and other downstream signaling pathways. The activation of the A3 adenosine receptor has been shown to have anti-inflammatory and anti-cancer effects, as well as protective effects against ischemic injury.
Biochemical and Physiological Effects
N-[4-(isobutyrylamino)phenyl]-2-methylbenzamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that N-[4-(isobutyrylamino)phenyl]-2-methylbenzamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and enhance the production of anti-inflammatory cytokines, such as IL-10. N-[4-(isobutyrylamino)phenyl]-2-methylbenzamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that N-[4-(isobutyrylamino)phenyl]-2-methylbenzamide can protect against ischemic injury in the heart and brain, and reduce inflammation in various animal models of disease.

Advantages and Limitations for Lab Experiments

N-[4-(isobutyrylamino)phenyl]-2-methylbenzamide has several advantages for use in lab experiments. It is a highly selective agonist of the A3 adenosine receptor, which allows for specific targeting of this receptor in various tissues and organs. N-[4-(isobutyrylamino)phenyl]-2-methylbenzamide is also stable and can be easily synthesized in large quantities. However, there are also some limitations to the use of N-[4-(isobutyrylamino)phenyl]-2-methylbenzamide in lab experiments. N-[4-(isobutyrylamino)phenyl]-2-methylbenzamide has a short half-life in vivo, which may limit its effectiveness in certain experimental models. Additionally, N-[4-(isobutyrylamino)phenyl]-2-methylbenzamide may have off-target effects on other adenosine receptors, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of N-[4-(isobutyrylamino)phenyl]-2-methylbenzamide in scientific research. One area of interest is the development of new drugs based on the structure of N-[4-(isobutyrylamino)phenyl]-2-methylbenzamide that target the A3 adenosine receptor. Another area of interest is the investigation of the role of the A3 adenosine receptor in various disease states, such as cancer, inflammation, and ischemia. Further studies are also needed to better understand the mechanism of action of N-[4-(isobutyrylamino)phenyl]-2-methylbenzamide and its potential off-target effects on other adenosine receptors. Overall, N-[4-(isobutyrylamino)phenyl]-2-methylbenzamide has significant potential for advancing our understanding of the A3 adenosine receptor and its role in various physiological and pathological processes.

Synthesis Methods

The synthesis of N-[4-(isobutyrylamino)phenyl]-2-methylbenzamide involves the condensation of 2-methylbenzoyl chloride with 4-aminobenzamide in the presence of triethylamine. The resulting intermediate is then reacted with isobutyryl chloride to form the final product, N-[4-(isobutyrylamino)phenyl]-2-methylbenzamide. The overall yield of the synthesis is approximately 40%, and the purity of the final product can be further improved by recrystallization.

properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

2-methyl-N-[4-(2-methylpropanoylamino)phenyl]benzamide

InChI

InChI=1S/C18H20N2O2/c1-12(2)17(21)19-14-8-10-15(11-9-14)20-18(22)16-7-5-4-6-13(16)3/h4-12H,1-3H3,(H,19,21)(H,20,22)

InChI Key

VGXJGGGQUVEVMX-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C(C)C

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C(C)C

Origin of Product

United States

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